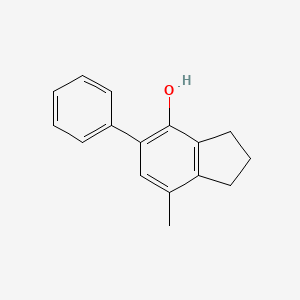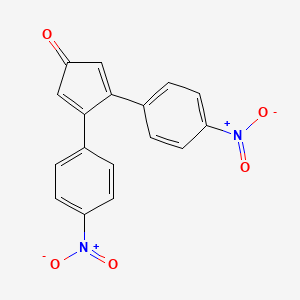
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one is a chemical compound that belongs to the class of cyclopentadienones It is characterized by the presence of two nitrophenyl groups attached to a cyclopentadienone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile. In this case, the diene is a substituted cyclopentadienone, and the dienophile is a nitrophenyl compound. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopentadienone derivatives.
科学的研究の応用
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dendrimers and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism of action of 3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical reactions, such as electron transfer and coordination with metal ions. The cyclopentadienone core provides a stable framework that can facilitate these interactions. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development.
類似化合物との比較
Similar Compounds
3,4-Bis(4-fluorophenyl)cyclopenta-2,4-dien-1-one: Similar structure but with fluorine substituents instead of nitro groups.
3,4-Bis(4-aminophenyl)cyclopenta-2,4-dien-1-one: Contains amine groups instead of nitro groups.
Uniqueness
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties
特性
CAS番号 |
123059-16-5 |
|---|---|
分子式 |
C17H10N2O5 |
分子量 |
322.27 g/mol |
IUPAC名 |
3,4-bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H10N2O5/c20-15-9-16(11-1-5-13(6-2-11)18(21)22)17(10-15)12-3-7-14(8-4-12)19(23)24/h1-10H |
InChIキー |
XZUCPVRWXJMGFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C=C2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


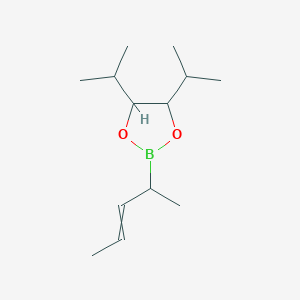
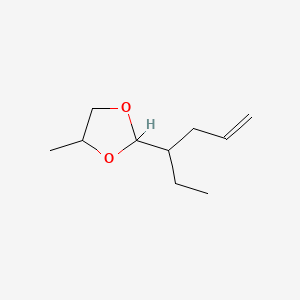
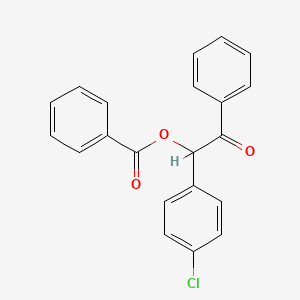
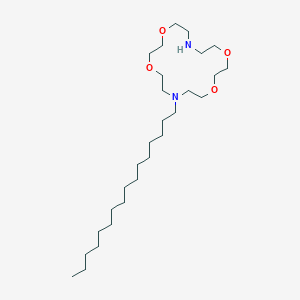

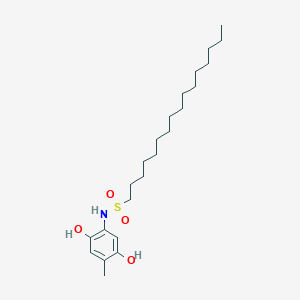
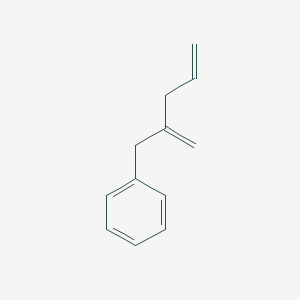
![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

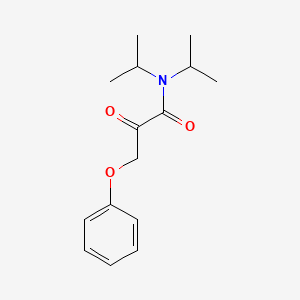
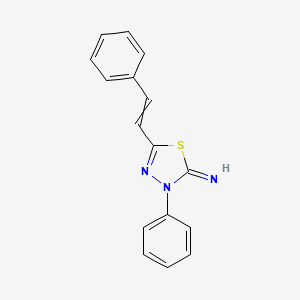
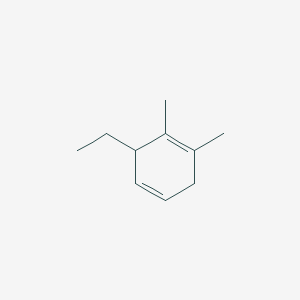
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
